molecular formula C20H23NO4S B2368024 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795089-55-2

4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2368024
CAS RN: 1795089-55-2
M. Wt: 373.47
InChI Key: IWTJVOBCAODROW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyran ring, which is a six-membered ring with one oxygen atom . The presence of the isopropylthio group suggests that the compound might have some sulfur-related properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the introduction of the isopropylthio group. The exact synthesis would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and pyran rings would likely make the compound fairly rigid, and the isopropylthio group could potentially participate in various interactions depending on its position in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the azetidine ring might be susceptible to reactions involving the nitrogen atom, and the isopropylthio group could potentially be involved in sulfur-related reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyran rings might affect its solubility and stability, and the isopropylthio group could influence its reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with a specific biological target. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

6-methyl-4-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-13(2)26-18-6-4-15(5-7-18)9-19(22)21-11-17(12-21)25-16-8-14(3)24-20(23)10-16/h4-8,10,13,17H,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJVOBCAODROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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